

Molecular formula and weight of 2-methylpentane-1,3-diol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-methylpentane-1,3-diol

Cat. No.: B089453

[Get Quote](#)

An In-Depth Technical Guide to 2-Methylpentane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-methylpentane-1,3-diol**, a branched aliphatic diol with significant applications in the pharmaceutical and chemical industries. The document details its chemical and physical properties, outlines a detailed experimental protocol for its stereoselective synthesis, and explores its current and potential applications, particularly in drug development. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and medicinal chemistry.

Chemical and Physical Properties

2-Methylpentane-1,3-diol (CAS No: 149-31-5) is a colorless to pale yellow liquid.^[1] Its molecular formula is $C_6H_{14}O_2$, with a molecular weight of 118.17 g/mol .^{[1][2][3][4]} The presence of two hydroxyl groups in its structure allows for hydrogen bonding, contributing to its moderate polarity and solubility in polar organic solvents such as acetone and diethyl ether.^[1]

Table 1: Physicochemical Properties of **2-Methylpentane-1,3-diol**

Property	Value	Reference
Molecular Formula	C ₆ H ₁₄ O ₂	[1] [2] [3] [5]
Molecular Weight	118.17 g/mol	[1] [2] [3] [4]
CAS Number	149-31-5	[1] [3]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	~212°C	[1]
Polarity	Moderate	[1]
Solubility	Soluble in polar solvents (e.g., acetone, diethyl ether)	[1]

Experimental Protocols

The synthesis of **2-methylpentane-1,3-diol** can be achieved through various methods, including stereoselective enzymatic reactions. A common approach involves the asymmetric reduction of a precursor ketone. Below is a detailed protocol for the biocatalytic reduction of 2-methyl-3-pentanone.

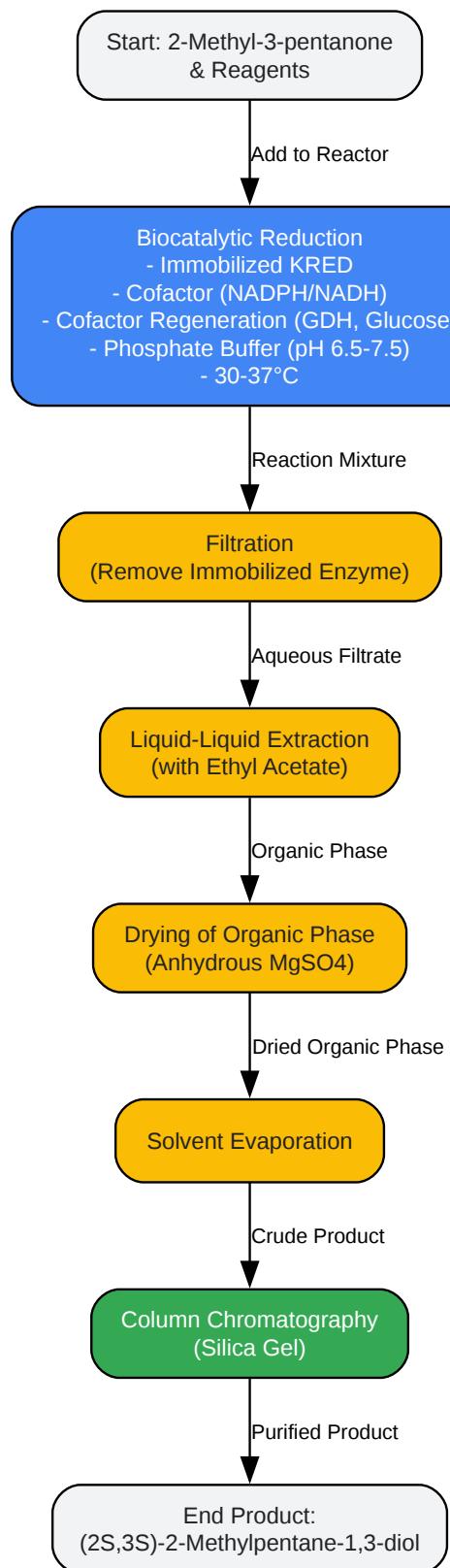
Protocol: Asymmetric Biocatalytic Reduction of 2-Methyl-3-pentanone

This protocol describes the enantioselective synthesis of (2S,3S)-**2-methylpentane-1,3-diol** using a ketoreductase (KRED) enzyme.

Materials:

- 2-methyl-3-pentanone
- Ketoreductase (KRED) from *Lactobacillus fermentum*
- NADPH or NADH cofactor
- Glucose dehydrogenase (GDH) for cofactor regeneration
- Glucose

- Phosphate buffer (pH 6.5-7.5)
- Ethyl acetate
- Anhydrous magnesium sulfate
- Silica gel for column chromatography


Procedure:

- Enzyme Immobilization: The KRED enzyme is immobilized on a solid support, such as silica or a polymer, to enhance its stability and facilitate recovery.
- Reaction Setup: In a temperature-controlled reactor, the immobilized KRED, NADPH or NADH cofactor, and GDH are suspended in the phosphate buffer.
- Substrate Addition: 2-methyl-3-pentanone and glucose are added to the reaction mixture. The typical reaction temperature is maintained between 30-37°C.
- Reaction Monitoring: The progress of the reaction is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the ketone to the diol.
- Workup: Once the reaction is complete, the immobilized enzyme is removed by filtration. The aqueous phase is extracted with ethyl acetate.
- Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the highly pure **(2S,3S)-2-methylpentane-1,3-diol**.

Expected Outcome: This method typically achieves high yields (90-95%) and excellent enantiomeric excess (>99% ee).

Synthesis Workflow

The following diagram illustrates the key steps in the biocatalytic synthesis of **2-methylpentane-1,3-diol**.

[Click to download full resolution via product page](#)

Caption: Biocatalytic synthesis of **2-methylpentane-1,3-diol** workflow.

Applications in Research and Drug Development

2-Methylpentane-1,3-diol serves as a versatile building block in organic synthesis, particularly in the pharmaceutical industry.

- Pharmaceutical Intermediates: It is utilized in the synthesis of various pharmaceutical compounds, including impurities of the muscle relaxant carisoprodol and derivatives of polymyxin antibiotics.^[1]
- Chiral Synthesis: The stereocenters in **2-methylpentane-1,3-diol** make it a valuable chiral precursor for the synthesis of complex, stereospecific molecules. Its stereochemistry allows for targeted interactions with biological systems, a crucial aspect of modern drug design.
- Chemical Synthesis: Beyond pharmaceuticals, it is a precursor for the synthesis of acetals, which are used as protecting groups or intermediates in a variety of organic transformations.
^[1]

Conclusion

2-Methylpentane-1,3-diol is a valuable chemical compound with established and emerging applications. Its unique structural features and the availability of stereoselective synthetic routes make it a significant tool for researchers and professionals in drug development and chemical synthesis. The detailed protocol and workflow provided in this guide offer a practical resource for the laboratory-scale synthesis of this important diol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-methylpentane-1,3-diol | 149-31-5 | Benchchem [benchchem.com]
- 2. (2R,3S)-2-methylpentane-1,3-diol | C6H14O2 | CID 10877093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methyl-1,3-pentanediol | C6H14O2 | CID 61099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. (2S)-2-methylpentane-1,3-diol | C6H14O2 | CID 87596562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Molecular formula and weight of 2-methylpentane-1,3-diol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089453#molecular-formula-and-weight-of-2-methylpentane-1-3-diol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com